4-Chloropyrido[3,2-d]pyrimidine
Overview
Description
4-Chloropyrido[3,2-d]pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. It is characterized by a pyrimidine ring fused to a pyridine ring, with a chlorine atom attached to the pyridine moiety. This structure forms the core scaffold for the development of compounds with potential pharmacological activities, such as kinase inhibitors .
Synthesis Analysis
The synthesis of derivatives of 4-chloropyrido[3,2-d]pyrimidine involves regioselective reactions that allow for the introduction of various substituents at specific positions on the heterocyclic core. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives is achieved through S(N)Ar and metal-catalyzed cross-coupling reactions, which demonstrate the versatility and reactivity of the chlorine substituents . Another approach involves the generation of a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines from 4,7-dichloropyrido[3,2-d]pyrimidine using selective cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 4-chloropyrido[3,2-d]pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, reveals that the pyridopyrimidinone moiety is almost coplanar, which may have implications for the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 4-chloropyrido[3,2-d]pyrimidine derivatives is highlighted by their ability to undergo various substitution reactions. The chlorine atoms present in the molecule can be efficiently substituted through Suzuki-Miyaura and Liebeskind-Srogl cross-coupling reactions, allowing for the introduction of diverse functional groups . This reactivity is crucial for the diversification of the core structure and the development of compounds with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure and hydrogen bonding patterns can affect the compound's solubility and stability . Additionally, the interaction of these compounds with DNA, as observed through UV-Vis spectroscopy and viscosimetric techniques, suggests that they may bind to DNA via groove binding, which is mediated by hydrogen bonds . Understanding these properties is essential for the design of new drugs and the optimization of their pharmacokinetic profiles.
Scientific Research Applications
Efficient Synthesis of Functionalized Pyrido[3,2-d]pyrimidines
4-Chloropyrido[3,2-d]pyrimidine serves as a key intermediate in the efficient synthesis of various 2-substituted pyrido[3,2-d]pyrimidines. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to create highly functionalized products. This showcases the compound's utility in complex chemical syntheses, enabling the creation of diverse molecular structures with potential applications in pharmaceuticals and materials science (Tikad et al., 2009).
Synthesis of Dissymmetric Pyrido[3,2-d]pyrimidines
The compound has been used in the first synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This process involves regioselective palladium-catalyzed cross-coupling reactions, demonstrating the compound's versatility in creating asymmetrical molecular structures, which can have significant implications in drug development and molecular biology (Tikad et al., 2007).
Exploration in Kinase Inhibitors
4,7-Disubstituted pyrido[3,2-d]pyrimidines, derived from 4-chloropyrido[3,2-d]pyrimidine, have been explored as potential kinase inhibitors. These compounds have shown selective inhibition of DYRK1A and CDK5 kinases, which are crucial in various cellular processes. This research highlights its potential in developing new therapeutic agents targeting specific kinases (Dehbi et al., 2014).
Anticancer Agent Development
4-Chloropyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds exhibited selective activities against specific cancer cell lines, emphasizing the potential of 4-Chloropyrido[3,2-d]pyrimidine derivatives as anticancer agents (Wei & Malhotra, 2012).
Nonlinear Optical Properties
The compound also finds applications in the study of nonlinear optics (NLO). Derivatives of pyrido[3,2-d]pyrimidines have been analyzed for their NLO properties, indicating the potential use of these compounds in optoelectronic and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHTRIHQGKZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518196 | |
Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,2-d]pyrimidine | |
CAS RN |
51674-77-2 | |
Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.